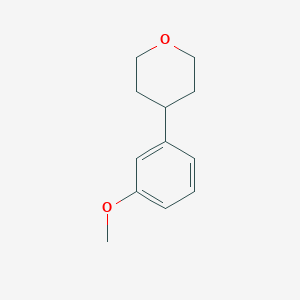

4-(3-methoxyphenyl)tetrahydro-2H-pyran

描述

Structure

3D Structure

属性

分子式 |

C12H16O2 |

|---|---|

分子量 |

192.25 g/mol |

IUPAC 名称 |

4-(3-methoxyphenyl)oxane |

InChI |

InChI=1S/C12H16O2/c1-13-12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-4,9-10H,5-8H2,1H3 |

InChI 键 |

KXWSRQZOJRMHIS-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C2CCOCC2 |

产品来源 |

United States |

Sophisticated Structural Characterization and Conformational Analysis of 4 3 Methoxyphenyl Tetrahydro 2h Pyran

X-ray Crystallographic Studies of Related Pyran and Methoxyphenyl Derivatives

While a specific crystal structure for 4-(3-methoxyphenyl)tetrahydro-2H-pyran may not be publicly documented, extensive insights can be gleaned from X-ray crystallographic analyses of closely related compounds. wikipedia.orglibretexts.org X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of molecules in the solid state. wikipedia.org

Studies on various aryl-substituted tetrahydropyrans and methoxyphenyl derivatives consistently demonstrate key structural features. mdpi.comacs.orgijirset.com In the solid state, the tetrahydropyran (B127337) ring typically adopts a chair conformation, as this minimizes torsional and steric strain. For 4-substituted tetrahydropyrans, the aryl substituent is overwhelmingly found in the equatorial position to avoid unfavorable 1,3-diaxial interactions with the ring hydrogens. acs.org

A representative summary of crystallographic parameters from analogous structures is presented below.

| Parameter | Typical Value (from related structures) | Description |

| Tetrahydropyran Ring Conformation | Chair | Most stable, low-energy conformation. |

| Substituent Position (C4) | Equatorial | Minimizes steric hindrance. |

| C-O (pyran ring) Bond Length | ~1.43 Å | Typical single bond length for an ether. |

| C-C (pyran ring) Bond Length | ~1.52 Å | Typical single bond length for sp³ carbons. |

| C-O (methoxy) Bond Length | ~1.36 Å (Ar-O), ~1.42 Å (O-CH₃) | Reflects partial double bond character of Ar-O. |

| Dihedral Angle (Pyran-Aryl) | Varies | Dependent on crystal packing forces. |

This interactive table summarizes typical geometric parameters derived from X-ray crystallographic studies of related tetrahydropyran and methoxyphenyl compounds.

Advanced Spectroscopic Techniques for Elucidating Conformational Preferences and Stereochemistry

Spectroscopic methods are indispensable for characterizing molecular structure and dynamics in solution, providing complementary information to solid-state crystallographic data.

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques, can provide a detailed conformational map.

The ¹H NMR spectrum is expected to show distinct signals for the axial and equatorial protons of the tetrahydropyran ring. chemicalbook.com Protons in the axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) derived from the signal splitting patterns are also diagnostic of the proton's orientation. A large coupling constant (typically 8-13 Hz) between vicinal protons indicates a diaxial relationship, confirming a chair conformation.

Two-dimensional NMR techniques are crucial for unambiguous assignments. core.ac.uk Correlation Spectroscopy (COSY) would establish the proton-proton coupling network within the molecule, while Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximities. huji.ac.illibretexts.org A strong NOESY correlation between the proton at C4 and the axial protons at C2 and C6 would definitively confirm an equatorial orientation of the 3-methoxyphenyl (B12655295) substituent. nih.govacs.orgnanalysis.com

The predicted NMR data is summarized in the table below.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key NMR Correlations (COSY, HMBC, NOESY) |

| THP H2/H6 (axial) | ~3.4 - 3.6 | ~68 | COSY with H3/H5; NOESY with axial H4 |

| THP H2/H6 (equatorial) | ~3.9 - 4.1 | ~68 | COSY with H3/H5 |

| THP H3/H5 (axial) | ~1.4 - 1.6 | ~35 | COSY with H2/H6 and H4 |

| THP H3/H5 (equatorial) | ~1.7 - 1.9 | ~35 | COSY with H2/H6 and H4 |

| THP H4 (axial) | ~2.5 - 2.7 | ~42 | NOESY with axial H2/H6 and methoxyphenyl protons |

| Aromatic Protons | ~6.7 - 7.3 | ~112 - 160 | Characteristic splitting pattern for 1,3-disubstitution |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | ~55 | HMBC to aromatic C3; NOESY to aromatic H2/H4 |

This interactive table presents the predicted ¹H and ¹³C NMR chemical shifts and key correlations for this compound based on data from analogous compounds. researchgate.netrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. bartleby.com The spectrum of this compound would be characterized by absorptions corresponding to its constituent parts.

The tetrahydropyran ring would exhibit strong C-H stretching vibrations from its methylene (B1212753) groups just below 3000 cm⁻¹ and a prominent C-O-C asymmetric stretching band around 1080-1150 cm⁻¹. mdpi.com The methoxyphenyl group would show aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a characteristic strong C-O stretching band for the aryl ether around 1250 cm⁻¹. nih.govpearson.comchemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Methoxyphenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Tetrahydropyran Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Methoxyphenyl Ring |

| Asymmetric Aryl C-O Stretch | 1230 - 1270 | Methoxy Group |

| Asymmetric THP C-O-C Stretch | 1080 - 1150 | Tetrahydropyran Ring |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Methoxyphenyl Ring |

This interactive table lists the principal expected vibrational frequencies for this compound. mdpi.comresearchgate.net

Analysis of Conformational Dynamics and Ring Puckering in the Tetrahydropyran System

The tetrahydropyran ring is not static but undergoes dynamic conformational changes, primarily through ring inversion (chair-to-chair flip). acs.org For this compound, this involves an equilibrium between two chair conformers: one with the substituent in the equatorial position and one with it in the axial position.

Due to the steric bulk of the 3-methoxyphenyl group, the conformational equilibrium is expected to strongly favor the conformer where this group occupies the equatorial position. acs.org This preference minimizes destabilizing 1,3-diaxial interactions with the hydrogens at the C2 and C6 positions. The energy difference between the equatorial and axial conformers (the A-value) can be estimated using computational methods or inferred from variable-temperature NMR studies.

The precise shape of the tetrahydropyran ring can be quantitatively described using Cremer-Pople puckering parameters (Q, θ, and φ). researchgate.netresearchgate.net These parameters define the total puckering amplitude (Q) and the type of pucker (e.g., chair, boat, twist-boat). For a perfect chair conformation, specific values of θ would be expected. X-ray diffraction data from related compounds can be used to calculate these parameters and assess any distortions from an ideal chair geometry caused by the substituent or crystal packing forces. researchgate.netbeilstein-journals.org

Stereochemical Assignments and Absolute Configuration Determination

The C4 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). Determining the absolute configuration of a chiral molecule is a critical aspect of its full characterization. wikipedia.org

Several methods can be employed for this purpose. If the racemic mixture can be separated (e.g., by chiral chromatography) and one enantiomer crystallized, single-crystal X-ray diffraction can unambiguously determine the absolute configuration. nih.gov This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom is present in the structure. nih.gov The Flack parameter is a value calculated during structure refinement that indicates whether the correct enantiomer has been modeled. nih.gov

Alternatively, chiroptical methods like Circular Dichroism (CD) spectroscopy can be used. nih.gov The enantiomers of a chiral compound will produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for both the R and S configurations, the absolute stereochemistry of the sample can be assigned. researchgate.net

Chemical Reactivity, Derivatization, and Transformation Pathways of 4 3 Methoxyphenyl Tetrahydro 2h Pyran

Regioselective and Chemoselective Functional Group Transformations on the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring, while generally stable, offers several positions for regioselective functionalization. The reactivity of the C-H bonds on the ring varies depending on their position relative to the ring oxygen and the bulky C4-substituent.

Positions C-2 and C-6: The C-H bonds adjacent to the ring oxygen are susceptible to abstraction, particularly through oxidative processes, leading to the formation of an oxocarbenium ion intermediate. nih.gov This highly reactive species can then be trapped by intramolecular or intermolecular nucleophiles, enabling the introduction of functional groups at these positions. The stability and conformational preferences of these oxocarbenium ions are crucial in determining the stereochemical outcome of such reactions. nih.govacs.org

Position C-4: The C-H bond at the C-4 position is benzylic in nature, being directly attached to the carbon bearing the aromatic ring. This position is activated towards radical and oxidative transformations. Functionalization at this site is well-documented, with derivatives such as 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde and this compound-4-carboxylic acid being synthetically accessible. lab-chemicals.comcymitquimica.com

Positions C-3 and C-5: These positions consist of standard secondary C-H bonds and are generally the least reactive on the THP ring. Functionalization at these sites typically requires more forcing conditions or directed reactions.

Chemoselectivity in transformations is paramount, especially when reactions could potentially occur on the aromatic ring as well. For instance, radical halogenation would likely favor the activated C-4 position over the aromatic ring, whereas oxidative methods targeting C-H bonds adjacent to the ether oxygen would be selective for the C-2/C-6 positions.

Reactivity Profiles of the 3-Methoxyphenyl (B12655295) Substituent

The 3-methoxyphenyl group attached at the C-4 position of the pyran ring largely retains the characteristic reactivity of an aryl ether, particularly anisole.

Electrophilic Aromatic Substitution (SEAr): The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. infinitylearn.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the positions ortho and para to the methoxy group. sarthaks.comdoubtnut.com The inductive effect of the electronegative oxygen atom slightly deactivates the ring, but this is overwhelmingly outweighed by the mesomeric (resonance) effect.

Consequently, electrophilic attack on the 3-methoxyphenyl moiety of the parent compound is predicted to occur at the C-2, C-4, and C-6 positions of the aromatic ring. The C-6 position is sterically the most accessible, followed by the C-2 and C-4 positions. The specific ratio of isomers would depend on the nature of the electrophile and the reaction conditions. msu.edu

| Reaction Type | Reagents | Expected Major Products (Substituent on Aromatic Ring) |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro, 4-Nitro, and 6-Nitro derivatives |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo, 4-Bromo, and 6-Bromo derivatives |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 2-Alkyl, 4-Alkyl, and 6-Alkyl derivatives (potential for rearrangement) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl, 4-Acyl, and 6-Acyl derivatives |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfonic acid, 4-Sulfonic acid, and 6-Sulfonic acid derivatives |

Nucleophilic Aromatic Substitution (SNAr): The 3-methoxyphenyl ring is electron-rich and lacks strong electron-withdrawing groups necessary to stabilize the negative charge of the Meisenheimer complex intermediate. masterorganicchemistry.comchemistrysteps.com Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. wikipedia.org Such reactions would require extremely harsh conditions or the presence of additional, powerfully deactivating substituents (like a nitro group) on the aromatic ring.

The most significant reaction of the methoxy group is ether cleavage to yield the corresponding phenol (B47542). This transformation is a common strategy in natural product synthesis and medicinal chemistry. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. nih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. Subsequent nucleophilic attack by a bromide ion on the methyl group results in the cleavage of the C-O bond. core.ac.uk Computational and experimental studies suggest a complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov This reaction would convert this compound into 4-(3-hydroxyphenyl)tetrahydro-2H-pyran.

Mechanistic Investigations of Ring-Opening and Ring-Contraction Reactions Pertaining to Pyran Systems

Ring-Opening Reactions: The tetrahydropyran ring can undergo cleavage under acidic conditions. The mechanism involves the protonation of the ring oxygen to form an oxonium ion. This is followed by a nucleophilic attack at either the C-2 or C-6 position, leading to the opening of the ring. mdpi.comresearchgate.net The use of Lewis acids in conjunction with acyl halides can also effectively cleave the ring to produce halo-substituted esters. tandfonline.com The stability of the resulting carbocation or the regioselectivity of the nucleophilic attack dictates the final product structure.

Ring-Contraction Reactions: While not directly observed for the parent compound, ring-contraction of the tetrahydropyran system is mechanistically plausible via pathways such as the Favorskii rearrangement. wikipedia.orgalfa-chemistry.com This would require prior modification of the THP ring to an α-halo ketone. For instance, oxidation of the C-3 position to a ketone, followed by α-halogenation, would generate a suitable precursor. Treatment of this α-halo tetrahydropyranone with a base (e.g., sodium hydroxide (B78521) or an alkoxide) would initiate the rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a five-membered cyclopentanecarboxylic acid derivative, achieving the ring contraction. nrochemistry.compurechemistry.orgscienceinfo.com

Synthesis of Functionally Diverse Derivatives for Probing Molecular Interactions

The functionalization of the C-4 position provides a key entry point for the synthesis of a wide array of derivatives. Starting from the known 4-carbaldehyde and 4-carboxylic acid analogs, numerous transformations can be envisioned to introduce diverse functional groups, which can be used to probe biological interactions or modify physicochemical properties. lab-chemicals.comcymitquimica.com

| Starting Material | Reaction Type | Reagents | Potential Product Functional Group |

| 4-Carbaldehyde | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| 4-Carbaldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| 4-Carbaldehyde | Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine |

| 4-Carbaldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |

| 4-Carbaldehyde | Condensation | H₂N-OH | Oxime |

| 4-Carboxylic Acid | Esterification | R-OH, H⁺ | Ester |

| 4-Carboxylic Acid | Amide Coupling | R₂NH, DCC/EDC | Amide |

| 4-Carboxylic Acid | Reduction | LiAlH₄, BH₃ | Primary Alcohol |

| 4-Carboxylic Acid | Acid Halide Formation | SOCl₂, (COCl)₂ | Acid Chloride |

Exploration of Reaction Mechanisms and Intermediates

The diverse reactivity of this compound involves several key reactive intermediates that dictate the course of its transformations.

Oxocarbenium Ions: These are critical intermediates in reactions involving the C-2 and C-6 positions of the pyran ring, as well as in glycosylation chemistry. nih.govwikipedia.org Formed via hydride abstraction or departure of a leaving group, these planar, sp²-hybridized cations are potent electrophiles. Their facial selectivity towards incoming nucleophiles is governed by stereoelectronic effects and the conformational preferences of substituents on the ring. acs.orgdntb.gov.ua

Arenium Ions (σ-Complexes): These cationic intermediates are fundamental to electrophilic aromatic substitution. The attack of an electrophile on the 3-methoxyphenyl ring disrupts aromaticity and forms a resonance-stabilized carbocation known as an arenium ion. msu.edu The stability of this intermediate, particularly the ability of the methoxy group to delocalize the positive charge in ortho and para attacks, explains the observed regioselectivity. masterorganicchemistry.com

Prins Reaction Intermediates: The synthesis of 4-aryl tetrahydropyrans can be achieved via the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene. wikipedia.orgjk-sci.com The mechanism proceeds through a key β-hydroxy carbocation intermediate, which then undergoes cyclization by trapping by the internal hydroxyl group to form the tetrahydropyran ring. organic-chemistry.orgbeilstein-journals.orgnih.gov

Enolates and Cyclopropanones: These intermediates are central to the Favorskii rearrangement, a plausible, though hypothetical, pathway for ring contraction. The reaction is initiated by the formation of an enolate from an α-halo ketone, which then undergoes intramolecular nucleophilic substitution to form a strained cyclopropanone intermediate. wikipedia.orgpurechemistry.org Subsequent nucleophilic ring-opening determines the final product structure.

Understanding these intermediates and the mechanisms through which they are formed and react is essential for controlling the outcome of chemical transformations and designing rational synthetic routes to novel derivatives of this compound.

Molecular Mechanisms of Biological Interaction and Structure Activity Relationship Sar Elucidation

Investigation of Molecular Targets and Ligand-Binding Mechanisms of Substituted Tetrahydropyrans

The biological activity of substituted tetrahydropyrans, including 4-(3-methoxyphenyl)tetrahydro-2H-pyran, is intrinsically linked to their ability to bind to specific molecular targets within the body. Research into these interactions has revealed a complex interplay of factors that govern their affinity and subsequent physiological responses.

Receptor Binding Affinities and Modulatory Effects

The methoxyphenyl moiety is a common feature in ligands targeting a variety of receptors. For instance, studies on structurally related compounds, such as 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, have demonstrated excellent binding affinity and selectivity for σ2 receptors, suggesting that the methoxyphenyl group can play a crucial role in receptor recognition. While direct binding data for this compound on a wide range of receptors is not extensively documented in publicly available research, the principles of molecular recognition suggest that the electronic and steric properties of the 3-methoxyphenyl (B12655295) group would be key determinants of its binding profile.

In the broader context of 4-aryl-tetrahydropyridine derivatives, which share a similar structural motif, research has shown that these compounds can act as potent antagonists for receptors such as the corticotropin-releasing factor(1) (CRF1) receptor. The structure-activity relationship (SAR) of these antagonists indicates that the 4-aryl moiety is a critical component for high-affinity binding.

| Compound Class | Target Receptor | Observed Effect |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | σ2 Receptors | High binding affinity and selectivity |

| 4-Aryl-1,2,3,6-tetrahydropyridinopyrimidine derivatives | CRF1 Receptors | Potent antagonism |

Enzymatic Inhibition and Activation Kinetics

The tetrahydropyran (B127337) scaffold is present in a number of molecules that have been investigated as enzyme inhibitors. For example, derivatives of this class have been explored as potential inhibitors of HIV protease. The interaction with the enzyme's active site is often governed by the formation of hydrogen bonds and hydrophobic interactions, where the substituents on the tetrahydropyran ring play a pivotal role in defining the potency and selectivity of the inhibition.

Furthermore, pyran derivatives have been studied for their inhibitory effects on enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular simulations have indicated that structural features like a methoxyphenyl group can contribute to the binding within the active site of these enzymes. For instance, in a series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, a compound featuring a benzyloxy-phenyl moiety demonstrated competitive inhibition of tyrosinase. Computational studies of these derivatives have highlighted the importance of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's binding site.

| Enzyme Target | Compound Class | Key Findings |

| HIV Protease | Tetrahydropyran derivatives | Potential for potent inhibition through active site interactions |

| Acetylcholinesterase (AChE) | Pyran derivatives | Methoxyphenyl group can contribute to binding and inhibition |

| Tyrosinase | Kojic acid fused 4H-pyran derivatives | Competitive inhibition, with key interactions identified through molecular modeling |

Mechanisms of Cell Signaling Pathway Modulation (e.g., Apoptosis Induction Mechanisms, Neuroprotective Pathways)

Substituted pyrans and their analogs have been shown to modulate various cell signaling pathways, leading to diverse cellular outcomes such as apoptosis (programmed cell death) and neuroprotection.

The induction of apoptosis is a key mechanism for many anticancer agents. Research on pyran derivatives has demonstrated their ability to trigger apoptotic pathways in cancer cells. For example, certain 4H-pyran derivatives have been found to induce apoptosis in colorectal cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. The underlying mechanisms can involve the generation of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.

In the context of neuroprotection, various pyran-containing compounds have shown promise. The neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. For instance, certain chromene derivatives, which contain a pyran ring fused to a benzene (B151609) ring, have been shown to protect neuronal cells from excitotoxicity by enhancing the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.

| Biological Effect | Signaling Pathway | Key Mechanisms |

| Apoptosis Induction | Intrinsic Apoptotic Pathway | Caspase-3 activation, ROS generation |

| Neuroprotection | ERK-CREB Signaling Pathway | Enhancement of neuronal survival signals |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs

While comprehensive SAR studies specifically focused on this compound are limited in the available literature, valuable insights can be gleaned from research on structurally related 4-aryl-tetrahydropyran and other pyran derivatives. These studies provide a framework for understanding how modifications to the core structure might influence biological activity.

Positional and Stereochemical Impact of Substituents on Molecular Interactions

The position of substituents on the phenyl ring of 4-aryl heterocyclic compounds is a critical determinant of their biological activity. For example, in a series of 4-aryl-4H-naphthopyran derivatives investigated as Src kinase inhibitors, the nature and position of the substituent on the phenyl ring significantly influenced their inhibitory potency. An unsubstituted 4-phenyl analog was found to be the most potent in this particular series. This highlights that even small changes, such as the placement of a methoxy (B1213986) group at the meta-position, can have a profound impact on how the molecule fits into a biological target.

Stereochemistry is another crucial factor. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like receptors and enzymes. For many biologically active compounds with chiral centers, one enantiomer is often significantly more potent than the other. Although specific stereochemical studies on this compound are not widely reported, it is a well-established principle in medicinal chemistry that the stereoisomers of such a compound would likely exhibit different biological profiles.

Influence of Substituent Electronic and Steric Parameters on Biological Modulation

The electronic and steric properties of substituents are fundamental to their interaction with biological targets. The methoxy group at the 3-position of the phenyl ring in this compound has distinct electronic and steric characteristics that influence its potential biological activity.

Electronic Effects: The methoxy group is an electron-donating group through resonance and can influence the electron density of the aromatic ring. This can affect interactions such as cation-π and π-π stacking with amino acid residues in a protein's binding pocket. The position of the methoxy group (meta in this case) dictates the specific regions of the phenyl ring where the electron density is altered, which in turn can affect the orientation and strength of these non-covalent interactions.

Design and Evaluation of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological and pharmacokinetic properties without drastically altering its interaction with the biological target. This involves substituting a functional group with another that has similar physical or chemical properties. For this compound, bioisosteric modifications could be explored for both the methoxyphenyl group and the tetrahydropyran ring.

Bioisosteric Replacements for the 3-Methoxyphenyl Group:

The 3-methoxyphenyl group can be a key pharmacophoric element, potentially involved in hydrogen bonding, hydrophobic interactions, or π-stacking with the target protein. The methoxy group itself can be replaced by various bioisosteres to modulate properties such as lipophilicity, metabolic stability, and receptor affinity.

For instance, replacing the methoxy group with a hydroxyl group would introduce a hydrogen bond donor, which could lead to new interactions with the target. Conversely, substitution with a halogen, such as fluorine or chlorine, would alter the electronic properties of the phenyl ring and could enhance binding affinity through halogen bonding. The trifluoromethyl group is another common replacement that can significantly impact lipophilicity and metabolic stability.

Table 1: Potential Bioisosteric Replacements for the Methoxy Group and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Introduce hydrogen bond donor capability. | Increased polarity, potential for new hydrogen bonds. |

| Methoxy (-OCH₃) | Fluoro (-F) | Mimic size, alter electronic properties. | Increased metabolic stability, potential for halogen bonding. |

| Methoxy (-OCH₃) | Chloro (-Cl) | Increase lipophilicity, alter electronics. | Potential for enhanced hydrophobic interactions. |

| Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Increase lipophilicity and metabolic stability. | May improve cell permeability and reduce metabolic degradation. |

| Methoxy (-OCH₃) | Amino (-NH₂) | Introduce hydrogen bond donor and acceptor. | Can significantly alter polarity and basicity. |

Bioisosteric Replacements for the Tetrahydropyran (THP) Ring:

The tetrahydropyran (THP) ring is often used in drug design as a metabolically stable, conformationally constrained scaffold that can improve aqueous solubility compared to its carbocyclic analog, cyclohexane (B81311). The ether oxygen of the THP ring can act as a hydrogen bond acceptor.

Bioisosteric replacement of the THP ring could involve substituting it with other cyclic systems to explore different conformational preferences and potential interactions. For example, replacing the THP ring with a cyclohexane ring would remove the hydrogen bond accepting oxygen, allowing for an assessment of its importance in binding. Other heterocyclic rings, such as piperidine (B6355638) or tetrahydrothiophene, could also be considered to introduce different heteroatoms and explore their potential for interaction.

Table 2: Potential Bioisosteric Replacements for the Tetrahydropyran Ring and Their Rationale

| Original Ring | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Tetrahydropyran | Cyclohexane | Remove hydrogen bond acceptor. | Increased lipophilicity, loss of hydrogen bonding capability. |

| Tetrahydropyran | Piperidine | Introduce a basic nitrogen atom. | Potential for ionic interactions, altered solubility. |

| Tetrahydropyran | Tetrahydrothiophene | Introduce a sulfur atom. | Altered size, polarity, and hydrogen bonding capacity. |

| Tetrahydropyran | Pyrrolidine | Change ring size and conformation. | May provide a better fit for the binding pocket. |

The evaluation of these bioisosteric replacements would involve synthesizing the new analogs and assessing their biological activity in relevant assays. A systematic study of these modifications would be crucial for elucidating the structure-activity relationship of this compound derivatives.

Allosteric vs. Orthosteric Binding Site Characterization

The determination of whether a compound binds to the primary (orthosteric) binding site of a receptor or to a secondary (allosteric) site is critical for understanding its mechanism of action and for guiding further drug development. researchgate.net Orthosteric ligands directly compete with the endogenous ligand for binding to the active site, often leading to competitive antagonism or agonism. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the receptor that can potentiate or inhibit the effect of the orthosteric ligand. nih.gov

Without experimental data on the biological target of this compound, any characterization of its binding site remains speculative. However, general approaches can be outlined for how such a characterization would be performed.

Experimental Approaches to Differentiate Allosteric and Orthosteric Binding:

Radioligand Binding Assays: Competition binding assays are a primary tool. If this compound competes directly with a known orthosteric radioligand for binding, it suggests an orthosteric mechanism. An allosteric modulator, on the other hand, might not displace the orthosteric radioligand but could alter its binding affinity (either increasing or decreasing it).

Functional Assays: In functional assays, an orthosteric antagonist will typically produce a rightward shift in the concentration-response curve of an agonist without affecting the maximal response. An allosteric modulator can have more complex effects, potentially altering both the potency and the efficacy of the agonist.

Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein can provide direct visualization of the binding site, definitively distinguishing between orthosteric and allosteric binding.

Table 3: Comparison of Expected Outcomes for Orthosteric vs. Allosteric Binding

| Assay Type | Orthosteric Ligand | Allosteric Modulator |

| Competition Binding | Displaces orthosteric radioligand. | May not displace, but can alter affinity of orthosteric radioligand. |

| Functional Assays | Parallel rightward shift of agonist curve (for antagonists). | Can alter both potency and maximal response of the agonist. |

| Structural Analysis | Binds in the same pocket as the endogenous ligand. | Binds to a distinct, non-overlapping site. |

The chemical structure of this compound does not inherently suggest a preference for either orthosteric or allosteric binding. The methoxyphenyl group is a common feature in ligands that target a wide variety of receptors, and the tetrahydropyran ring serves as a versatile scaffold. Therefore, empirical determination of the binding site through rigorous pharmacological and structural studies would be essential to characterize its mode of action.

Computational Chemistry and in Silico Methodologies in Research on 4 3 Methoxyphenyl Tetrahydro 2h Pyran

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of a molecule. nih.gov These methods are used to optimize the molecular geometry to its lowest energy state and to calculate various electronic descriptors that govern the molecule's stability and reactivity. epstem.net

For pyran derivatives, DFT calculations are often employed to understand conformational preferences, such as the adoption of a standard 4C1-like chair conformation. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| E HOMO | -6.354 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| E LUMO | -2.712 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 3.642 | Indicates the molecule's chemical reactivity and kinetic stability. |

Molecular Docking and Ligand-Protein Interaction Modeling for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. iosrjournals.org This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity. nih.gov

For compounds containing the pyran or methoxyphenyl scaffold, docking studies have been widely used to explore their potential as inhibitors of various enzymes, such as kinases. iosrjournals.orgekb.eg For example, studies on pyran-linked triazole derivatives have shown excellent binding affinity with cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. iosrjournals.org The analysis of docking poses reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site. nih.govajpp.in

If 4-(3-methoxyphenyl)tetrahydro-2H-pyran were to be studied, it would be docked against a library of disease-relevant protein targets to predict its most likely biological activity. The binding energy and interaction patterns would then be used to prioritize the compound for further experimental testing.

| Compound | Docking Score (kcal/mol) | Interacting Residues (Example) |

|---|---|---|

| Analog 4a | -9.4 | LEU83, ILE10, LYS33 |

| Analog 4b | -9.2 | LEU83, ILE10, VAL18 |

| Analog 4c | -9.1 | GLU81, LEU83, LYS33 |

| Doxorubicin (Standard) | -9.0 | ASP86, LEU83, LYS33 |

Molecular Dynamics Simulations for Conformational Ensemble Analysis and Binding Thermodynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by docking, analyze the conformational flexibility of the ligand, and calculate binding free energies. nih.govresearchgate.net

In studies of pyran derivatives as enzyme inhibitors, MD simulations have been used to confirm that the ligand remains stably bound within the active site throughout the simulation. nih.govnih.gov Analysis of the simulation trajectory can reveal persistent hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov Furthermore, thermodynamic data derived from these simulations can clarify whether the binding is driven by enthalpy or entropy. nih.gov For this compound, MD simulations would be a critical step to validate docking predictions and to gain a deeper understanding of the thermodynamics governing its interaction with a potential protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net To develop a QSAR model, a dataset of molecules with known activities is required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound, and statistical methods are used to build a predictive model.

Currently, there are no published QSAR studies involving a series of derivatives of this compound, as this would require the synthesis and biological testing of multiple analogs. If such a dataset were available, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Virtual Screening Strategies for Identifying Novel Modulators

Virtual screening is a powerful computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. u-strasbg.fr This process can be either structure-based or ligand-based.

In structure-based virtual screening (SBVS), a library of compounds is docked into the binding site of a target protein, and the top-scoring molecules are selected for further investigation. researchgate.net A molecule like this compound could be identified as a "hit" from such a screening campaign.

In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds in a database that have similar structural or chemical features. nih.govpreprints.org If this compound were found to have desirable biological activity, it could serve as a query molecule to find novel modulators with potentially improved properties.

Applications of 4 3 Methoxyphenyl Tetrahydro 2h Pyran As a Synthetic Scaffold and Research Intermediate

Role in the Total Synthesis of Complex Natural Products

The tetrahydropyran (B127337) (THP) ring is a structural subunit found in a vast array of natural products, particularly marine macrolides and polyether antibiotics, which often exhibit significant biological activity. mdpi.comrsc.orgresearchgate.net Consequently, the development of synthetic methodologies to construct this heterocyclic system with precise stereochemical control is a major focus in organic chemistry. rsc.orgresearchgate.net Strategies for forming the THP ring are diverse and include methods like the Prins cyclization, hetero-Diels-Alder reactions, and various metal-mediated cyclizations. rsc.orgbohrium.comorganic-chemistry.org

While direct examples detailing the use of 4-(3-methoxyphenyl)tetrahydro-2H-pyran as a starting material in a published total synthesis are not prominent, its structure represents a key substructure that could be integrated into complex natural products. Synthetic strategies often involve the coupling of fragments to build a larger molecule. An aryl-substituted tetrahydropyran, such as the title compound, could serve as a key building block. For instance, synthetic routes toward natural products containing a substituted tetrahydropyran core often rely on the cyclization of a linear precursor where the aryl group is already appended. mdpi.comnih.gov The synthesis of various natural products containing the THP ring demonstrates the importance of intermediates possessing this core structure. researchgate.net The methoxyphenyl group, in particular, offers a versatile handle for further chemical transformations, such as demethylation to reveal a phenol (B47542) or further functionalization of the aromatic ring, making it a useful component in a multi-step synthesis.

Utilization as a Versatile Building Block in Academic Drug Discovery Programs

The pyran scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The combination of a pyran ring with an aryl substituent, such as a methoxyphenyl group, is a common strategy in the design of new therapeutic agents.

Academic research programs have synthesized and evaluated libraries of pyran derivatives for various pharmacological activities. Although many studies focus on the unsaturated 4H-pyran ring, the underlying scaffold is closely related and provides insight into the potential of its saturated tetrahydro-2H-pyran counterpart. For example, various 4H-pyran derivatives containing substituted phenyl rings have been investigated as potential inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO), key enzymes in inflammatory pathways. researchgate.net

Research has highlighted the potential of methoxyphenyl-substituted pyrans in cancer therapy. A study on 4H-pyran derivatives identified compounds with a 4-methoxyphenyl (B3050149) substituent that suppressed the proliferation of HCT-116 colorectal cancer cells. nih.gov The activity of these compounds was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a protein involved in the cell division cycle. nih.gov

| Compound | Target/Assay | Activity (IC50 in µM) | Cell Line |

|---|---|---|---|

| Methoxytetrahydropyran Derivative | COX-2 Inhibition | Data indicates potent inhibition | Monocytes-like cells |

| 4-(4-methoxyphenyl)-4H-pyran analog (4d) | Antiproliferative | 75.1 | HCT-116 |

| 4-(4-methoxyphenyl)-4H-pyran analog (4k) | Antiproliferative | 85.88 | HCT-116 |

Data synthesized from research on related pyran structures. The specific activities can vary based on the full molecular structure. nih.govresearchgate.net

Furthermore, the methoxyphenyl group itself is a common feature in many pharmacologically active compounds. Its inclusion can influence a molecule's pharmacokinetic properties, such as absorption and metabolism, and can be crucial for binding to biological targets. nih.gov The tetrahydrofuran (B95107) ring, a close analog of tetrahydropyran, has been identified as a potent ligand in the design of HIV protease inhibitors, demonstrating the value of such saturated heterocyclic systems in drug design. nih.gov The this compound scaffold, therefore, serves as a valuable starting point for generating compound libraries to screen for a wide range of biological activities.

Potential Contributions to the Development of Specialty Organic Materials

The application of tetrahydropyran derivatives in materials science is an emerging area. The properties of organic materials are intrinsically linked to their molecular structure, including features like rigidity, planarity, and intermolecular interactions. While specific research on this compound for materials applications is limited, the characteristics of its constituent parts suggest potential utility.

The methoxyphenyl group is known to influence the photophysical properties of molecules. For instance, methoxyphenyl-substituted porphyrins have been studied as photosensitizers, where the methoxy (B1213986) group can modulate the electronic properties and solubility of the material. researchgate.netnih.gov This suggests that incorporating the methoxyphenyl moiety into a polymer or organic framework could impart desirable optical or electronic characteristics.

Separately, tetrahydropyran (THP) groups have been incorporated as side chains in conjugated polymers like polythiophenes to study their effect on photophysical and electro-optical properties. researchgate.net In these studies, the bulky THP side groups were found to influence the extent of interchain aggregation, which in turn affected the solid-state absorption, emission wavelengths, and quantum yields of luminescence. researchgate.net This demonstrates that the non-conjugated, flexible THP ring can be used to tune the solid-state properties of emissive materials, potentially preventing the quenching of fluorescence that often occurs in thin films. researchgate.net

Given these precedents, a scaffold like this compound could potentially be developed into monomers for polymerization. The resulting polymers could possess a unique combination of properties: a flexible, non-conjugated backbone or side chain from the tetrahydropyran unit, and tunable electronic properties from the methoxyphenyl group. Such materials could be explored for applications in organic light-emitting diodes (OLEDs) or as components in biodegradable polymers, where the ether linkages of the THP ring could offer pathways for degradation. acs.org However, this remains a speculative area requiring further experimental investigation.

Future Research Directions and Emerging Paradigms for 4 3 Methoxyphenyl Tetrahydro 2h Pyran Research

Advancements in Stereoselective Synthesis and Flow Chemistry Methodologies

The precise control of stereochemistry is paramount in modern drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities. Future research into 4-(3-methoxyphenyl)tetrahydro-2H-pyran will undoubtedly focus on the development of novel stereoselective synthetic routes. While classical methods for the synthesis of tetrahydropyrans exist, emerging strategies are expected to provide more efficient and enantiomerically pure access to this scaffold.

Key areas for future investigation include:

Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as intramolecular oxa-Michael additions, Prins cyclizations, and catalytic C-H functionalization will be crucial for accessing specific stereoisomers of this compound. beilstein-journals.orgwhiterose.ac.uk

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly stereoselective alternative to metal-based catalysts. Future work will likely explore the application of chiral Brønsted acids, Lewis bases, and other organocatalytic systems to the synthesis of this compound.

Flow Chemistry: Continuous flow methodologies offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govresearchgate.netsemanticscholar.orgnih.gov The application of flow chemistry to the synthesis of this compound could enable the rapid production of libraries of derivatives for biological screening and facilitate the optimization of reaction conditions. Research in this area will likely focus on developing robust and efficient flow protocols for key synthetic steps.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers | Development of novel chiral metal and organocatalysts |

| Organocatalysis | Metal-free, environmentally friendly, high stereocontrol | Application of chiral Brønsted acids and Lewis bases |

| Flow Chemistry | Improved safety, scalability, and reaction control | Development of continuous flow protocols for key synthetic steps |

Deeper Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

While the tetrahydropyran (B127337) motif is present in numerous biologically active compounds, the specific therapeutic potential of this compound remains largely unexplored. Future research will be directed towards identifying novel biological targets and elucidating the mechanisms of action of its derivatives.

Emerging research paradigms in this area include:

Phenotypic Screening: High-throughput phenotypic screening of this compound and its derivatives against a wide range of cell lines and disease models can uncover unexpected biological activities. nih.gov

Target Identification and Validation: Once a promising biological activity is identified, advanced techniques such as chemical proteomics, genetic screening (e.g., CRISPR-Cas9), and computational target prediction will be employed to identify the specific protein or pathway being modulated.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic understanding of how this compound and its analogs affect cellular networks, leading to the discovery of novel therapeutic applications and potential off-target effects.

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.govfrontiersin.org These powerful computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound with desired biological activities and pharmacokinetic properties.

Future applications of AI and ML in this context include:

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models and other predictive algorithms can help to forecast the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds based on their chemical structure. nih.gov

De Novo Drug Design: Generative AI models can be used to design novel molecules with optimized properties from scratch, exploring a vast chemical space to identify promising new drug candidates based on the this compound scaffold.

Virtual Screening: AI-powered virtual screening platforms can rapidly screen large libraries of virtual compounds against specific biological targets, prioritizing the most promising candidates for synthesis and experimental testing. frontiersin.org

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast biological activity, toxicity, and ADME properties | Reduce the number of synthesized compounds and animal testing |

| De Novo Drug Design | Generate novel molecules with optimized properties | Accelerate the discovery of new drug candidates |

| Virtual Screening | Prioritize promising compounds from large virtual libraries | Increase the efficiency and success rate of hit identification |

Exploration of Unconventional Reactivity and Catalysis for Derivatization

Moving beyond traditional functionalization methods, future research will explore unconventional reactivity and catalytic strategies to derivatize the this compound scaffold. This will open up new avenues for creating structurally diverse and complex molecules with unique biological profiles.

Promising areas of exploration include:

C-H Functionalization: The direct functionalization of otherwise inert C-H bonds offers a highly atom-economical and efficient way to introduce new functional groups. nih.govacs.orgnih.govmdpi.com Future work will focus on developing site-selective C-H functionalization methods for the tetrahydropyran ring and the methoxyphenyl moiety.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis can enable novel transformations that are difficult to achieve with traditional methods, such as the generation and reaction of radical intermediates under mild conditions.

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot (tandem or cascade reactions) can significantly improve synthetic efficiency. Future research will aim to develop novel cascade reactions that allow for the rapid construction of complex molecules from simple starting materials based on the this compound core.

Multidisciplinary Approaches for Integrated Research Development

The successful translation of a promising chemical scaffold from the laboratory to the clinic requires a highly integrated and multidisciplinary approach. The future of research on this compound will depend on fostering collaborations between experts in various fields.

Key components of an integrated research program will include:

Medicinal Chemistry: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry: To guide molecular design, predict properties, and elucidate mechanisms of action at the atomic level.

Structural Biology: To determine the three-dimensional structures of target-ligand complexes, providing crucial insights for structure-based drug design.

Pharmacology and Toxicology: To evaluate the efficacy and safety of new compounds in preclinical models.

Process Chemistry: To develop scalable and cost-effective synthetic routes for the large-scale production of promising drug candidates.

By embracing these future research directions and emerging paradigms, the scientific community can unlock the full potential of this compound, paving the way for the discovery of new medicines and the development of innovative chemical technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。